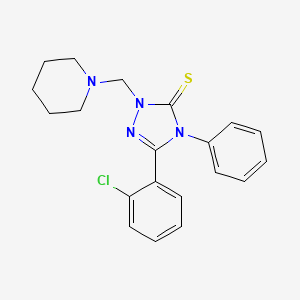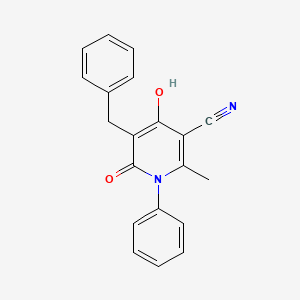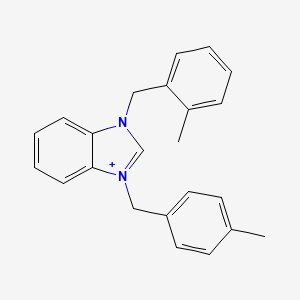methyl]-2-benzofuran-1(3H)-one](/img/structure/B13365540.png)
3-[[4-(dimethylamino)phenyl](hydroxy)methyl]-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(dimethylamino)phenylmethyl]-2-benzofuran-1(3H)-one is a complex organic compound with a unique structure that combines a benzofuran ring with a dimethylamino phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(dimethylamino)phenylmethyl]-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the Dimethylamino Phenyl Group: This step involves the reaction of the benzofuran intermediate with a dimethylamino phenyl derivative, often through a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(dimethylamino)phenylmethyl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[4-(dimethylamino)phenylmethyl]-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-[4-(dimethylamino)phenylmethyl]-2-benzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-benzofuran-1(3H)-one: Lacks the dimethylamino phenyl and hydroxymethyl groups, resulting in different chemical properties and applications.
4-(dimethylamino)phenyl derivatives: Compounds with similar dimethylamino phenyl groups but different core structures.
Hydroxymethyl derivatives: Compounds with hydroxymethyl groups attached to different core structures.
Uniqueness
3-[4-(dimethylamino)phenylmethyl]-2-benzofuran-1(3H)-one is unique due to the combination of its benzofuran core with the dimethylamino phenyl and hydroxymethyl groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C17H17NO3 |
|---|---|
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
3-[[4-(dimethylamino)phenyl]-hydroxymethyl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H17NO3/c1-18(2)12-9-7-11(8-10-12)15(19)16-13-5-3-4-6-14(13)17(20)21-16/h3-10,15-16,19H,1-2H3 |
InChI-Schlüssel |
RZZYPSMTBNNKNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2C3=CC=CC=C3C(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365478.png)

![N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365494.png)
![2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B13365496.png)
![[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13365498.png)

![1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone](/img/structure/B13365506.png)

![1-(2,5-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13365514.png)
![trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13365527.png)

![6-(2-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365537.png)
